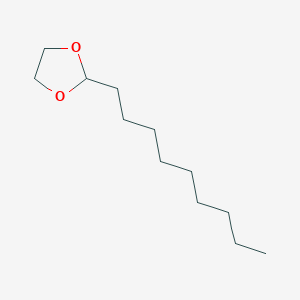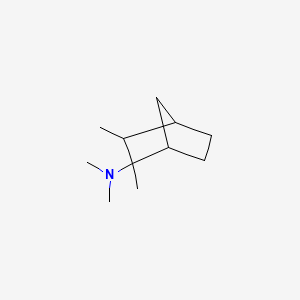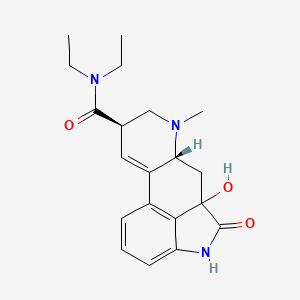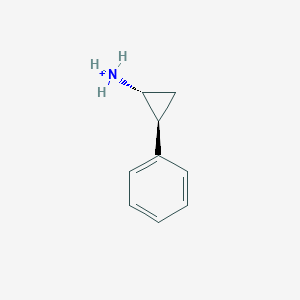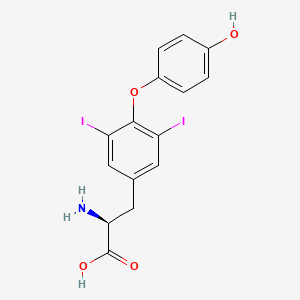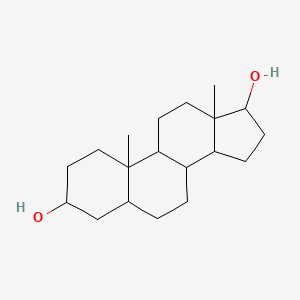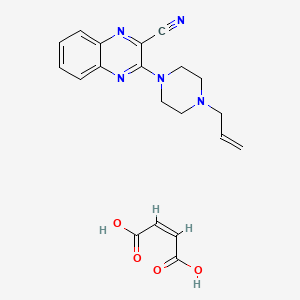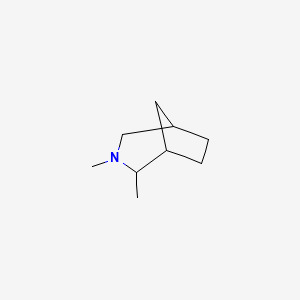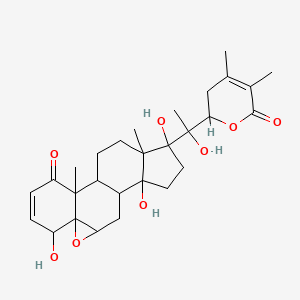
4beta-Hydroxywithanolide E
Overview
Description
4beta-Hydroxywithanolide E is a steroid isolated from Physalis peruviana . It has been found to have anti-inflammatory and anticancer activities . It has also been shown to inhibit adipocyte differentiation of 3T3-L1 cells through modulation of mitotic clonal expansion .
Molecular Structure Analysis
The molecular formula of this compound is C28H38O8 . Its exact mass is 502.26 and its molecular weight is 502.60 . The structure of this compound includes a 17α-oriented side chain .Chemical Reactions Analysis
This compound has been found to inhibit LPS-induced nitric oxide (NO) production in RAW 264.7 cells and TNF-alpha-induced NF-kappaB activity in HEK293 cells . It also suppresses mRNA expression of central adipogenic transcription factors, peroxisome proliferator-activated receptor γ, and CCAAT/enhancer-binding protein α in the early stage of adipocyte differentiation .Scientific Research Applications
Isolation and Characterization
4β-Hydroxywithanolide E, a withanolide, has been isolated from the EtOAc extract of leaves, flowers, and stems of Physalis cinerascens. The structural elucidation of this compound was achieved through spectroscopic methods and confirmed by X-ray diffraction analysis (Maldonado et al., 2005).
DNA Damage and Repair
Research has demonstrated that 4β-Hydroxywithanolide E induces reactive oxygen species production and apoptosis in human breast cancer MCF-7 cells. It was found to cause DNA damage and regulated DNA damage signaling in these cells. The study suggested that the non-homologous end joining pathway is a major route for protection against 4β-Hydroxywithanolide E-induced DNA damage in MCF-7 cells (You et al., 2014).
Inflammation and Adipose Tissue
A study involving 4β-Hydroxywithanolide E isolated from Physalis pruinosa calyx found that it has anti-inflammatory effects by inhibiting NF-κB activation in adipocytes. This effect resulted in the inhibition of macrophage accumulation in obese adipose tissue, improving plasma adiponectin levels, and increasing glucose tolerance in db/db mice, suggesting its potential in diabetes and obesity treatment (Takimoto et al., 2014).
Anti-Adipogenic Properties
4β-Hydroxywithanolide E, along with withanolide E, from Physalis peruviana was found to have anti-adipogenic properties. They inhibited mRNA expression of central adipogenic transcription factors in the early stage of adipocyte differentiation, suggesting potential use in the treatment of obesity (Kumagai et al., 2020).
Chemical Defence in Plants
In Physalis peruviana, the concentration of 4β-Hydroxywithanolide E in the berry and surrounding calyx was studied during fruit development. It was observed that the compound's concentration changed with the maturation stage, providing a measure of chemical defense in the plant (Baumann & Meier, 1993).
Mechanism of Action
Target of Action
4beta-Hydroxywithanolide E (4βHWE), a natural compound derived from Physalis peruviana, has been identified as an antagonist of the Wnt signaling pathway . This pathway is integral in embryonic development, tissue regeneration, stem cell differentiation, and tissue homeostasis . The compound also targets central adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ), and CCAAT/enhancer-binding protein α (C/EBPα) .
Mode of Action
4βHWE interacts with its targets by promoting the phosphorylation and degradation of β-catenin, a key protein in the Wnt signaling pathway . This leads to the inhibition of β-catenin’s nuclear translocation, thereby attenuating the endogenous Wnt target gene expression in colorectal cancer (CRC) cells . In adipocyte differentiation, 4βHWE suppresses the mRNA expression of PPARγ and C/EBPα .
Biochemical Pathways
The primary biochemical pathway affected by 4βHWE is the Wnt/β-catenin signaling pathway . By inhibiting this pathway, 4βHWE can suppress the proliferation of CRC cells . It also impacts the NF-κB signaling pathway, decreasing inflammatory responses in diabetic mouse adipose tissue .
Result of Action
The action of 4βHWE results in the suppression of CRC cell proliferation . It induces G0/G1 cell cycle arrest and apoptosis, contributing to the suppression of CRC proliferation . In addition, 4βHWE has been shown to inhibit the growth of colon cancer monolayer and spheroid cultures .
Action Environment
The efficacy and stability of 4βHWE can be influenced by the tumor microenvironment. Inflammation within this environment can enhance tumor growth and progression, as well as suppress anti-tumor responses . As 4βHWE has anti-inflammatory properties , it may be particularly effective in such environments.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4beta-Hydroxywithanolide E plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is pivotal in regulating immune response and inflammation . Additionally, this compound interacts with caspases, particularly caspase 3 and caspase 9, promoting apoptosis in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by causing DNA damage and arresting the cell cycle at the G2/M phase . This compound also influences cell signaling pathways, such as the Wnt/β-catenin pathway, by promoting the phosphorylation and degradation of β-catenin, thereby inhibiting its nuclear translocation . Furthermore, this compound affects gene expression by modulating the alternative splicing of apoptotic genes .
Molecular Mechanism
The molecular mechanism of this compound involves several intricate processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the NF-κB signaling pathway by preventing the translocation of NF-κB to the nucleus . This inhibition reduces the expression of pro-inflammatory genes. Additionally, this compound promotes the phosphorylation and degradation of β-catenin, thereby attenuating the Wnt/β-catenin signaling pathway . These molecular interactions underscore the compound’s potential in modulating key cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the compound’s ability to induce apoptosis and inhibit cell proliferation in cancer cells is dose- and time-dependent . Over extended periods, this compound continues to exert its anti-cancer effects, although its potency may decrease due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without causing adverse effects . At higher doses, it may induce toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and bioavailability. For instance, the compound undergoes hydroxylation and conjugation reactions, which facilitate its excretion from the body . These metabolic processes are crucial for maintaining the compound’s therapeutic efficacy and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues . For example, the compound’s ability to bind to plasma proteins affects its distribution and bioavailability, thereby modulating its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, post-translational modifications, such as phosphorylation, can direct this compound to specific cellular compartments, enhancing its therapeutic potential .
properties
IUPAC Name |
(1S,2R,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O8/c1-14-12-20(35-22(31)15(14)2)25(5,32)27(34)11-10-26(33)17-13-21-28(36-21)19(30)7-6-18(29)24(28,4)16(17)8-9-23(26,27)3/h6-7,16-17,19-21,30,32-34H,8-13H2,1-5H3/t16-,17+,19-,20+,21+,23-,24-,25-,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBUGICUKQIKTJ-KABTZXSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314108 | |
| Record name | 4β-Hydroxywithanolide E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54334-04-2 | |
| Record name | 4β-Hydroxywithanolide E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54334-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4beta-Hydroxywithanolide E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054334042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4.beta.-Hydroxywithanolide E | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4β-Hydroxywithanolide E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



